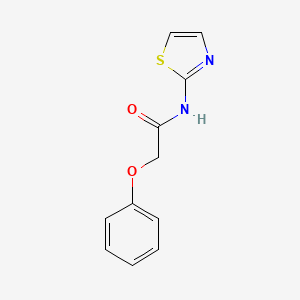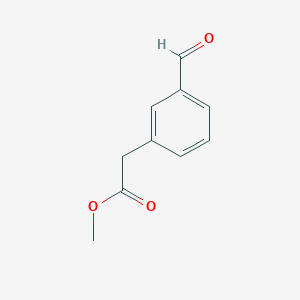
Methyl 2-(3-formylphenyl)acetate
概要
説明
“Methyl 2-(3-formylphenyl)acetate” is an organic compound . It has the molecular formula C10H10O3 . It is a colorless or white to yellow to brown solid or liquid .
Molecular Structure Analysis
“Methyl 2-(3-formylphenyl)acetate” has a molecular weight of 178.19 . Its structure includes a methyl ester group (COOCH3) and a formyl group (CHO) attached to a phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-formylphenyl)acetate” are not available, similar compounds are known to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
“Methyl 2-(3-formylphenyl)acetate” is a colorless or white to yellow to brown solid or liquid . It has a molecular weight of 178.19 .科学的研究の応用
- Application Summary: Methyl 2-(3-formylphenyl)acetate is used in the aldol condensation reaction of methyl acetate and formaldehyde . This reaction produces methyl acrylate (MA), an important organic monomer and pharmaceutical reagent .
- Methods of Application: The catalytic performance of cesium oxide supported on three types of silica gel (A-type, B-type, and C-type) was tested for this reaction . The catalysts were characterized using various techniques such as TEM, BET, XRD, FTIR, TG, XPS, and CO2-TPD . The reaction mechanisms were explored using DFT calculations .
- Results/Outcomes: To obtain high selectivity of MA, an appropriate amount of Cs loading is required . Silica gels with larger pore size and pore volume are preferred as they facilitate the contact of the reactants with active sites and provide higher capacity for accommodation of coke .
Safety And Hazards
“Methyl 2-(3-formylphenyl)acetate” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
methyl 2-(3-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBFLSGFOHPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylphenyl)acetate | |
CAS RN |
142327-44-4 | |
| Record name | methyl 2-(3-formylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

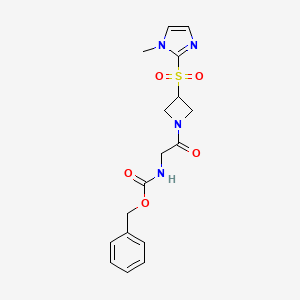
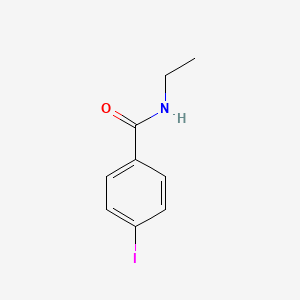
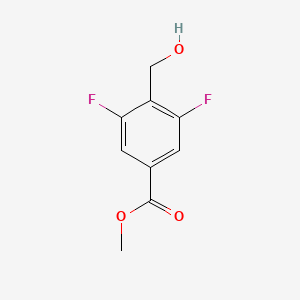
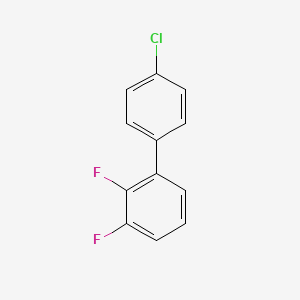
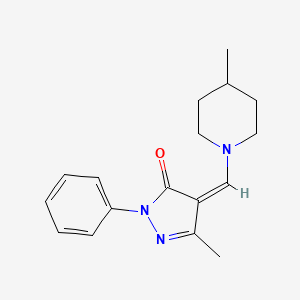
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)
![4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B2594943.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)
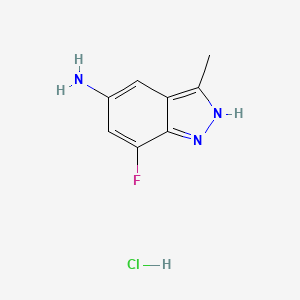
![2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2594948.png)
![1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594949.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2594951.png)
